

BI-9787: A Technical Guide for Research in Metabolic Diseases

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive fructose consumption is increasingly linked to the rise of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), which can progress to non-alcoholic steatohepatitis (NASH).[1][2] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1] This process, unlike glucose metabolism, is not subject to negative feedback regulation, leading to a rapid and uncontrolled influx of fructose-derived carbons into lipogenic pathways, particularly in the liver.[3][4] Inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[2][4]

BI-9787 is a potent, selective, and orally bioavailable zwitterionic inhibitor of ketohexokinase.[3] [4][5] Developed by Boehringer Ingelheim, this small molecule is a valuable tool for in vitro and in vivo research aimed at understanding the role of fructose metabolism in metabolic diseases and for exploring the therapeutic potential of KHK inhibition.[6][7] This technical guide provides a comprehensive overview of **BI-9787**, including its mechanism of action, key experimental data, and detailed methodologies to facilitate its use in research.

Mechanism of Action

BI-9787 exerts its therapeutic effect by directly inhibiting the enzymatic activity of ketohexokinase (KHK). There are two isoforms of KHK: KHK-C, which has a high affinity for



fructose and is predominantly expressed in the liver, kidney, and intestines, and KHK-A, which has a lower affinity for fructose and is more widely distributed.[8] **BI-9787** is a potent inhibitor of both isoforms.[1] By blocking the conversion of fructose to fructose-1-phosphate, **BI-9787** effectively curtails the entry of fructose into downstream metabolic pathways, including glycolysis and de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids.[1][9] This inhibition is expected to reduce the accumulation of lipids in the liver and improve insulin sensitivity.[9]

Data Presentation In Vitro Activity of BI-9787 and Negative Control (BI-

2817)

2011)					
Compound	Target	IC50 (nM)			
BI-9787	Human KHK-C	12.8			
Human KHK-A	12				
Mouse KHK-C	20	_			
Rat KHK-C	3.0	_			
BI-2817	Human KHK-C	5,029			
(Negative Control)	Rat KHK-C	8,870			

Data sourced from Boehringer Ingelheim's opnMe portal.[3]

Cellular Activity of BI-9787 and Negative Control (BI-2817)



Compound	Cell Line	Assay	IC50 (nM)
BI-9787	HepG2 (Human)	Fructose-1-Phosphate Production	123
Primary Mouse Hepatocytes	Fructose-1-Phosphate Production	59	
BI-2817	HepG2 (Human)	Fructose-1-Phosphate Production	12,256
(Negative Control)			

Data sourced from Boehringer Ingelheim's opnMe portal.[3]

In Vitro Pharmacokinetic Profile of BI-9787 and Negative

Control (BI-2817)

Parameter	BI-9787	BI-2817
Permeability (Papp A-B) (10 ⁻⁶ cm/s)		
MDCK-MDR1	18.2	21.6
Caco-2	11.2	14.8
Hepatocyte Stability (% remaining after 1 hr)		
Human	99	100
Mouse	89	94
Rat	94	93
Plasma Protein Binding (%)		
Human	98.8	98.7
Mouse	97.5	97.4
Rat	97.6	97.5



Data sourced from Boehringer Ingelheim's opnMe portal.

In Vivo Rat Pharmacokinetic Profile of BI-9787

Route	Dose (mg/kg)	CL (ml/min/kg)	MRT (hr)	F (%)
Intravenous	1	15	2.6	-
Oral	2	-	-	73

CL: Clearance; MRT: Mean Residence Time; F: Bioavailability. Data sourced from Boehringer Ingelheim's opnMe portal.

Experimental Protocols Ketohexokinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of KHK inhibitors.

Materials:

- Recombinant human KHK-A and KHK-C enzymes
- BI-9787 and BI-2817
- ATP
- Fructose
- Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[10]
- ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)[10]
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **BI-9787** and the negative control BI-2817 in DMSO.
- Add the compounds to the assay plate.



- · Add the KHK enzyme to the wells.
- Initiate the reaction by adding a mixture of ATP and fructose.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[10]
- Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
- Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Fructose-1-Phosphate Assay

This protocol describes a method to assess the cellular activity of KHK inhibitors in a relevant cell line like HepG2.

Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM)
- **BI-9787** and BI-2817
- Fructose
- · Lysis buffer
- Fructose-1-phosphate quantification kit

Procedure:

- Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of BI-9787 or BI-2817 for a specified pre-incubation time.
- Stimulate the cells with fructose for a defined period.
- · Wash the cells with ice-cold PBS and lyse them.



- Quantify the intracellular fructose-1-phosphate levels using a commercially available kit or LC-MS/MS.
- Determine the IC50 values based on the reduction of fructose-1-phosphate levels.

Rat Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of **BI-9787** in rats.

Materials:

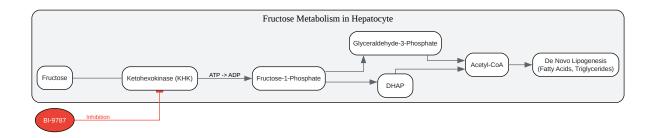
- Male Wistar or Sprague-Dawley rats[11]
- BI-9787 formulated for intravenous and oral administration
- Vehicle control (e.g., 0.5% methylcellulose)[12]
- Blood collection tubes (e.g., containing K2-EDTA)[11]
- LC-MS/MS system for bioanalysis

Procedure:

- Fast the rats overnight before dosing.[13]
- Administer BI-9787 either intravenously (e.g., via tail vein) or orally (e.g., by gavage).[13]
- Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
- Process the blood samples to obtain plasma.
- Extract BI-9787 from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software.



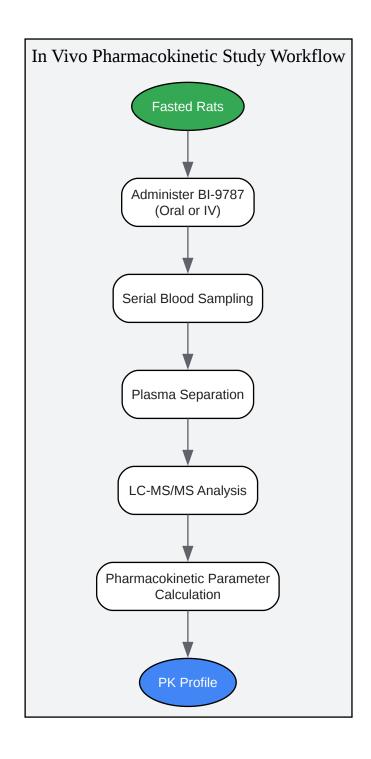
Mandatory Visualization



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Caption: Fructose metabolism pathway and the inhibitory action of BI-9787.





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Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion



BI-9787 is a well-characterized, potent, and selective KHK inhibitor that serves as an invaluable research tool for investigating the role of fructose metabolism in metabolic diseases. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides essential data and methodologies to aid researchers in the effective use of **BI-9787** to advance our understanding of metabolic disorders and to explore novel therapeutic interventions. For further information and to request a sample of **BI-9787** and its negative control, BI-2817, please visit Boehringer Ingelheim's opnMe portal.

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